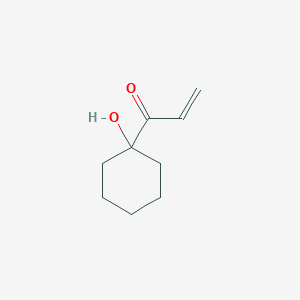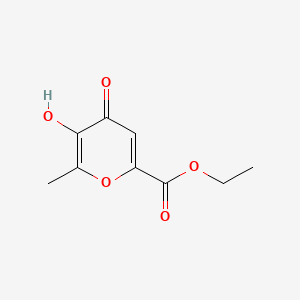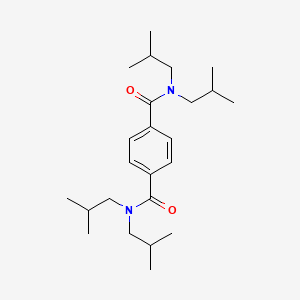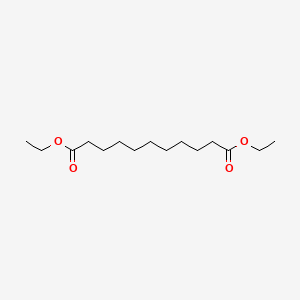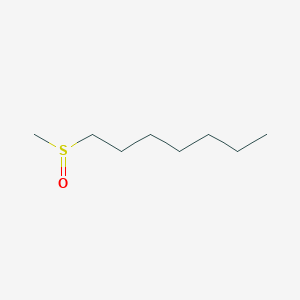
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester is a chemical compound with the molecular formula C8H12Cl4O2 It is an ester derivative of hexanoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Hexanoic acid+EthanolCatalystHexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and ethanol in the presence of an acid or base.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexanol and other alcohol derivatives.
Applications De Recherche Scientifique
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atoms in the compound may also contribute to its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-, ethyl ester: Contains fluorine atoms instead of chlorine, leading to distinct chemical behavior.
Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, methyl ester: Similar structure but with additional methyl groups, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
13038-10-3 |
|---|---|
Formule moléculaire |
C8H12Cl4O2 |
Poids moléculaire |
282.0 g/mol |
Nom IUPAC |
ethyl 4,6,6,6-tetrachlorohexanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-2-14-7(13)4-3-6(9)5-8(10,11)12/h6H,2-5H2,1H3 |
Clé InChI |
HGBKSXQEXIUOAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





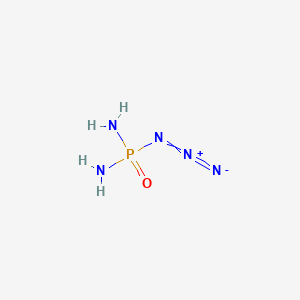

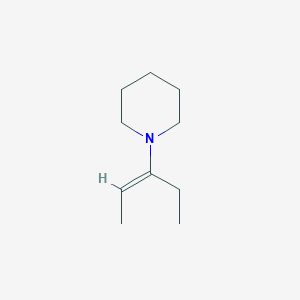

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
